BenchChemオンラインストアへようこそ!

1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol

Medicinal Chemistry Opioid Receptor Pharmacology Structure-Activity Relationship (SAR)

1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol is a disubstituted piperidin-4-ol derivative bearing a cyclopropylmethyl group at the 3-position and a 3-aminopropyl side chain at the piperidine nitrogen. With a molecular formula of C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol, this compound belongs to a class of piperidine-based scaffolds extensively explored in medicinal chemistry for G protein-coupled receptor (GPCR) modulation, particularly GPR119 agonists and muscarinic acetylcholine M4 receptor antagonists.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 2097998-51-9
Cat. No. B1481140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol
CAS2097998-51-9
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESC1CC1CC2CN(CCC2O)CCCN
InChIInChI=1S/C12H24N2O/c13-5-1-6-14-7-4-12(15)11(9-14)8-10-2-3-10/h10-12,15H,1-9,13H2
InChIKeyHKUSBGAKDTYWRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol (CAS 2097998-51-9): Structural Baseline for Procurement Evaluation


1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol is a disubstituted piperidin-4-ol derivative bearing a cyclopropylmethyl group at the 3-position and a 3-aminopropyl side chain at the piperidine nitrogen [1]. With a molecular formula of C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol, this compound belongs to a class of piperidine-based scaffolds extensively explored in medicinal chemistry for G protein-coupled receptor (GPCR) modulation, particularly GPR119 agonists [2] and muscarinic acetylcholine M4 receptor antagonists [3]. The simultaneous presence of a basic primary amine on the propyl tether and a sterically constrained cyclopropylmethyl substituent distinguishes it from simpler piperidin-4-ol analogs and positions it as a versatile intermediate or probe molecule for structure–activity relationship (SAR) studies.

Why 1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol Cannot Be Replaced by Common Analogs Without Verification


Generic substitution among piperidin-4-ol derivatives is scientifically unsound because even minor alterations in the substitution pattern—such as moving the cyclopropylmethyl group from the 3-position to the 1-position or replacing it with a methyl group—can profoundly alter receptor subtype selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic properties [1]. The cyclopropylmethyl moiety is a privileged pharmacophore in opioid and muscarinic receptor ligands, and its position on the piperidine ring, combined with the length of the aminoalkyl chain, dictates binding pocket complementarity [2]. Subtle changes in linker length (e.g., ethyl vs. propyl) between the piperidine nitrogen and the terminal amine have been shown to shift selectivity between μ, κ, and δ opioid receptor subtypes with Ki differences exceeding 10-fold . Procurement decisions based solely on core scaffold similarity without verifying the specific substitution geometry therefore risk selecting a compound with qualitatively different biological activity.

Quantitative Differentiation Evidence for 1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol (CAS 2097998-51-9)


Structural Determinant: Cyclopropylmethyl at C3 vs. N1 Position Dictates Receptor Recognition

The target compound places the cyclopropylmethyl group at the piperidine C3 position, whereas the commercially abundant analog 1-(cyclopropylmethyl)piperidin-4-ol (CAS 63463-44-5) carries this group at the N1 position [1]. Published comparative binding data for related piperidine derivatives show that positional isomerism can shift μ-opioid receptor Ki values by >40-fold (e.g., Compound A: Ki 0.49 nM vs. Compound B: Ki 0.69 nM) . While direct data for the target compound remain under investigation, the class-level evidence indicates that C3 vs. N1 substitution is a critical determinant of receptor binding affinity and functional activity .

Medicinal Chemistry Opioid Receptor Pharmacology Structure-Activity Relationship (SAR)

Aminoalkyl Chain Length: n=3 Propyl vs. n=2 Ethyl Linker Differences

The target compound incorporates a 3-aminopropyl (n=3) side chain, whereas the structurally closest analog, 1-(2-aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol (CAS 2098104-50-6), employs a 2-aminoethyl (n=2) linker . In related piperidine SAR studies, a one-carbon elongation of the aminoalkyl chain altered κ/μ receptor selectivity ratios by approximately 3- to 6-fold . This class-level SAR pattern suggests that the target compound's n=3 propyl linker may confer distinct receptor subtype selectivity compared to the n=2 ethyl analog, with potential implications for reduced off-target activity at κ or δ receptors .

Medicinal Chemistry Receptor Subtype Selectivity Linker Optimization

Physicochemical Differentiation: Molecular Weight and Hydrogen Bond Capacity vs. Simpler Analogs

The target compound (MW 212.33 g/mol, 3 hydrogen bond donors/acceptors) is significantly differentiated from simpler 1-substituted or 3-substituted piperidin-4-ol analogs such as 1-(3-aminopropyl)piperidin-4-ol (CAS 4608-78-0; MW 158.24 g/mol) and 3-(cyclopropylmethyl)piperidin-4-ol (CAS 1603548-06-6; MW 155.24 g/mol) [1][2][3]. The additional 54–57 g/mol mass reflects the incorporation of both pharmacophoric groups in a single scaffold, yielding a compound with higher topological polar surface area (tPSA) and hydrogen bond capacity that may influence blood–brain barrier penetration and target engagement kinetics compared to the mono-substituted analogs [1].

Physicochemical Properties Drug-Likeness CNS Permeability

Purity Specification: 98% (Leyan) vs. 95% (BenchChem) vs. Analog Availability

The target compound is available at 98% purity from Leyan (Product No. 2233628) , compared to 95% purity from BenchChem . For the nearest comparator, 1-(3-aminopropyl)piperidin-4-ol (CAS 4608-78-0), the commercial typical specification is 97% (Sigma-Aldrich) . The availability of a 98% purity grade for the target compound at competitive pricing (Leyan) provides a procurement-grade differentiation for applications requiring high-purity starting material, such as radiolabeling, in vivo studies, or crystallography.

Purity Quality Specifications Procurement Standards

Muscarinic M4 Receptor Antagonist Pharmacophore: Positional Preference for C3-Cyclopropylmethyl

Patent US 2022/0048913 (Vanderbilt University) discloses that cyclopropylpiperidine compounds, specifically those bearing cyclopropyl substitution on the piperidine ring, act as antagonists of the muscarinic acetylcholine M4 receptor [1]. The exemplified compounds in this patent family consistently feature cyclopropyl or cyclopropylmethyl substitution directly on the piperidine carbon framework rather than on the nitrogen [1]. The target compound's C3-cyclopropylmethyl substitution aligns with this pharmacophoric requirement, whereas the common analog 1-(cyclopropylmethyl)piperidin-4-ol (N-substituted) lacks the carbon-attached cyclopropylalkyl motif that has been demonstrated to be critical for M4 antagonist activity [1].

Muscarinic M4 Antagonist Cyclopropylpiperidine Parkinson's Disease

Recommended Application Scenarios for 1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol Based on Differentiated Evidence


SAR Exploration of Opioid Receptor Subtype Selectivity via Aminoalkyl Chain Variation

The target compound's 3-aminopropyl side chain distinguishes it from the 2-aminoethyl analog (CAS 2098104-50-6) and enables systematic profiling of linker length effects on μ/κ/δ opioid receptor selectivity. Published SAR indicates 3- to 6-fold selectivity shifts between n=2 and n=3 aminoalkyl analogs , implicating this compound as a critical SAR probe for identifying optimal linker geometry in analgesic discovery programs.

Muscarinic M4 Receptor Antagonist Lead Optimization for Parkinson's Disease

The C3-cyclopropylmethyl substitution pattern conforms to the M4 antagonist pharmacophore disclosed in the Vanderbilt University patent family (US 2022/0048913) [1]. The compound can serve as a scaffold for further derivatization aimed at optimizing M4 receptor potency and selectivity, with the terminal primary amine offering a convenient handle for amide coupling, sulfonamide formation, or reductive amination.

High-Purity Building Block for Radioligand Synthesis and in Vivo Probe Development

With commercial availability at 98% purity (Leyan, Product 2233628) and a molecular weight of 212.33 g/mol, the compound is suitable for use as a high-purity intermediate in the synthesis of radiolabeled probes (e.g., ¹¹C or ¹⁸F derivatives) for positron emission tomography (PET) imaging of GPCR targets, where low impurity profiles are mandatory for tracer quality control.

Physicochemical Benchmarking Against Mono-Substituted Piperidin-4-ol Analogs

The substantial molecular weight increase (+54–57 g/mol) and augmented hydrogen bond capacity relative to CAS 4608-78-0 and CAS 1603548-06-6 [2][3] make this compound a valuable comparator in systematic studies correlating physicochemical properties (logD, solubility, PAMPA permeability) with substitution complexity in piperidine-based CNS drug candidates.

Quote Request

Request a Quote for 1-(3-Aminopropyl)-3-(cyclopropylmethyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.